Deethylatrazine

Description

Origin and Formation of Deethylatrazine as an Atrazine Metabolite and Degradation Product

This compound is primarily formed through the degradation of atrazine in the environment. Atrazine, a synthetic herbicide used to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane, undergoes various transformation processes, both biotic and abiotic tandfonline.comnih.gov. One of the major degradation pathways for atrazine in the environment is N-dealkylation, which involves the removal of an alkyl group from the amino substituents on the triazine ring researchgate.net. This compound is specifically formed by the removal of the ethyl group from atrazine oup.com.

This dealkylation can occur through microbial activity in soil and water, as well as through abiotic processes like hydrolysis mdpi.comnih.gov. Studies have shown that this compound is often a predominant degradation product of atrazine in soil water and soil cores oieau.fr. For instance, research in clay- and silt-loam plots found this compound to be the primary metabolite in soil water, sometimes at concentrations greater than the parent compound entering the aquifer oieau.fr. Microbial degradation by certain bacterial strains, such as Enterobacter cloacae strain JS08.Deg01, has been shown to produce this compound through N-dealkylation nih.gov.

Other degradation products of atrazine include deisopropylatrazine (DIA) and hydroxyatrazine (HA) researchgate.net. While this compound and deisopropylatrazine retain the chlorine atom and thus some phytotoxic properties similar to atrazine, hydroxyatrazine is formed through hydrolysis and is generally less mobile oup.comoieau.fr.

Prevalence and Significance of this compound in Environmental Contamination

This compound is a frequently detected contaminant in environmental waters, including surface water and groundwater, particularly in agricultural regions where atrazine has been extensively used oup.comusgs.gov. Its presence is a significant concern due to its mobility and persistence in the environment.

Monitoring studies in the Midwestern United States have consistently shown the widespread presence of this compound in surface waters, often alongside atrazine and deisopropylatrazine usgs.goviarc.fr. The concentrations of this compound in surface water can vary depending on hydrological conditions and runoff events, with maximum concentrations reaching levels such as 5 µg/L in some studies iarc.fr. This compound has also been frequently detected in groundwater, sometimes at concentrations exceeding those of atrazine oieau.friastate.edu. For example, a study in Barbados found this compound concentrations in groundwater ranging from 0.11 to 2.61 µg/L in areas with significant sugarcane cultivation researchgate.net.

The prevalence of this compound in groundwater is attributed to its moderate water solubility and relatively low adsorption to soil particles, which allows it to leach through the soil profile researchgate.net. The this compound-to-atrazine ratio (DAR) has been proposed as an indicator of atrazine transport through soil and a potential tool to distinguish between point-source and nonpoint-source contamination of aquifers oieau.fr. A DAR of unity or greater may suggest nonpoint-source contamination oieau.fr.

The persistence of this compound in the environment is a key factor in its widespread detection. While its half-life can vary depending on environmental conditions, studies suggest it can persist for weeks to months in aquatic sediments oup.com. Under low-oxygen conditions, such as those found in some groundwater environments, this compound has been shown to be relatively stable usda.gov.

Data from various studies highlight the common occurrence of this compound in water resources:

| Location | Matrix | Concentration Range (µg/L) | Notes | Source |

| Kansas River Valley, US | Soil water | Up to 5.0 | Often greater than atrazine concentration | oieau.fr |

| Midwestern US Rivers | Surface water | Up to 5.0 | Varies with hydrology and runoff | iarc.fr |

| Barbados Groundwater | Groundwater | 0.11 – 2.61 | Highest in heavily cultivated areas | researchgate.net |

| Iowa (Statewide) | Well Water | Not specified range | Detected, sometimes > parent compound | iastate.edu |

| Midwestern US (1990s studies) | Surface/Ground | Detected frequently | Widespread presence | usgs.gov |

Current Research Landscape and Knowledge Gaps in this compound Studies

Current research on this compound continues to focus on its environmental fate, transport, and the factors influencing its degradation. Studies are investigating enhanced degradation methods, particularly microbial approaches, to reduce its persistence in contaminated soils and waters nih.gov. The role of microbial communities in the dealkylation of atrazine to form this compound and the subsequent degradation of this compound is an active area of research nih.govnih.gov.

Despite the significant body of research on this compound, several knowledge gaps remain. While its occurrence in water is well-documented, there is a need for more comprehensive data on its spatial and temporal distribution in various environmental compartments globally mdpi.com. Understanding the long-term trends of this compound concentrations in response to changes in atrazine usage and agricultural practices is also crucial researchgate.net.

Further research is needed to fully understand the factors controlling the mobility and persistence of this compound in different soil types and hydrogeological settings researchgate.net. While the DAR is a useful indicator, refining its application and interpretation in diverse environmental contexts requires more data and analysis oieau.frtandfonline.com.

Studies on the complete degradation pathways of this compound and the identification of microorganisms capable of mineralizing the triazine ring are ongoing nih.govusda.gov. The potential for this compound to form bound residues in soil and sediment and the environmental implications of these residues are also areas requiring further investigation iarc.fr.

Finally, while this compound is often considered alongside atrazine in environmental monitoring and risk assessment, more research specifically focused on this compound's behavior and effects independent of the parent compound can help refine our understanding of its specific environmental significance.

Properties

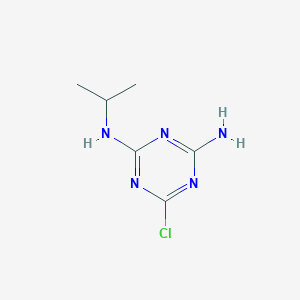

IUPAC Name |

6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWFIQKMSFGDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037494 | |

| Record name | s-Chloroaminoisopropylaminotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [MSDSonline], Solid | |

| Record name | Desethyl atrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In distilled water, 3200 mg/L at 22 °C, 3.2 mg/mL at 22 °C | |

| Record name | DESETHYL ATRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000933 [mmHg] | |

| Record name | Desethyl atrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals | |

CAS No. |

6190-65-4 | |

| Record name | Deethylatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6190-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethyl atrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Chloroaminoisopropylaminotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atrazine-desethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYL ATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07PV14BK6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESETHYL ATRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C, 135 - 137 °C | |

| Record name | DESETHYL ATRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Environmental Fate and Transport of Deethylatrazine

Occurrence and Distribution in Environmental Compartments

Deethylatrazine is frequently detected in various environmental compartments, including surface water, groundwater, soil, and sediment, often alongside its parent compound, atrazine, and other metabolites like deisopropylatrazine (DIA). iarc.froup.com Its widespread occurrence is a direct consequence of the extensive use of atrazine in agriculture, particularly on crops like maize, sorghum, and millet. iarc.fr

Surface Water Contamination and Dynamics

This compound is a common contaminant in surface waters that receive runoff from agricultural fields treated with atrazine. iarc.frtandfonline.com Studies have shown its frequent presence in rivers and streams, sometimes at concentrations comparable to or even exceeding those of atrazine. iarc.frnih.gov For instance, in the Sydenham River, Ontario, Canada, this compound was detected in a high percentage of samples over several years. iarc.fr The dynamics of DEA in surface water are influenced by factors such as rainfall, runoff, and the interaction between surface water and groundwater. nih.govusgs.gov High streamflow can lead to contaminated river water moving into alluvial aquifers, and subsequently, this contaminated groundwater can discharge back into the river as the river level declines. usgs.gov The ratio of this compound to atrazine (DAR) in surface water can serve as an indicator of the source and movement of herbicide contamination. tandfonline.comnih.gov

Groundwater Contamination and Persistence

This compound is a frequent contaminant of groundwater in agricultural regions. iarc.frbeyondpesticides.orgusda.gov It can reach groundwater through the downward movement of applied pesticides and their degradation products from the soil surface. sciencedaily.com Once in groundwater, this compound can persist for years, depending on the hydrogeological and environmental conditions. usda.govsciencedaily.com Studies have indicated that this compound is relatively stable in groundwater, even under low-oxygen conditions. usda.govnih.gov In some areas, this compound concentrations in groundwater have been found to be greater than those of atrazine entering the aquifer. usgs.gov The persistence of DEA in groundwater contributes to long-term contamination issues, as the recovery of contaminated groundwater can take many years or even decades. beyondpesticides.org

Soil Residues and Profiles

This compound is a significant metabolite found in soils treated with atrazine. researchgate.net It is formed through the degradation of atrazine in the soil environment. cdc.gov Studies on soil profiles have shown the presence of this compound residues at various depths. iastate.eduresearchgate.netoieau.fr this compound appears to be relatively mobile in soil compared to other metabolites like hydroxyatrazine. iastate.eduresearchgate.net The distribution and persistence of DEA in soil are influenced by factors such as soil type, organic matter content, pH, and microbial activity. iastate.educdc.gov While a significant portion of applied atrazine residues can become bound to soil, extractable this compound is commonly detected. researchgate.net

Sediment Accumulation and Interaction

This compound can accumulate in freshwater and estuarine sediments. slu.seacs.org Sediments can act as a sink for hydrophobic organic contaminants like pesticides and their metabolites. slu.se this compound has a lower organic carbon partition coefficient compared to atrazine, which influences its distribution between sediment and water. oup.com While sorbed contaminants in sediment tend to be less degradable, the accumulation of this compound in sediments is a concern due to the potential for it to be released back into the water column. slu.seacs.org Studies have detected this compound in sediments of various aquatic systems, including lakes and coastal areas. acs.orgoup.com

Transformation and Degradation Pathways of this compound in Environmental Matrices

This compound itself can undergo further transformation and degradation in the environment, although it is often more persistent than its parent compound, atrazine. iastate.edufrontiersin.org These processes are influenced by biological and abiotic factors. researchgate.netmdpi.com

Microbial Biodegradation Mechanisms and Associated Microorganisms

Microbial biodegradation is a primary mechanism for the transformation and degradation of this compound in various environmental matrices, including soil and water. nih.govijesd.orgjabonline.in Microorganisms, particularly bacteria and fungi, possess enzymatic capabilities to break down triazine compounds like this compound. jabonline.inscielo.brresearchgate.net

One significant pathway for the degradation of this compound involves further N-dealkylation or other enzymatic modifications. researchgate.netscielo.br While some bacterial strains initiate atrazine degradation through N-dealkylation to form this compound and deisopropylatrazine, further metabolism of these products can occur. nih.govscielo.br For example, some bacteria can incorporate cyanuric acid, a downstream metabolite, into their biomass. nih.gov

Various bacterial genera have been identified with the potential to degrade atrazine and its metabolites, including this compound. These include species of Pseudomonas, Rhodococcus, Enterobacter, Klebsiella, Rhizobium, and Stenotrophomonas. nih.govijesd.orgscielo.br Fungi, including white-rot fungi, also play a role in the degradation of triazine herbicides. jabonline.inscielo.br The specific degradation pathways and efficiency can vary depending on the microbial community composition and environmental conditions. nih.govjabonline.in

Studies have investigated the enzymatic steps involved in the microbial degradation of atrazine, which can lead to the formation and subsequent breakdown of this compound. nih.govscielo.br Enzymes like atrazine chlorohydrolase, hydroxyatrazine ethylamino-hydrolase, and N-isopropyl-ammelide isopropyl-amino-hydrolase are involved in the initial steps of atrazine degradation, leading to various metabolites. scielo.br Further enzymatic activity is responsible for the downstream degradation of this compound and other products. nih.govscielo.br

Interactive Table: Occurrence of this compound and Atrazine in Water Samples

| Location | Matrix | Compound | Detection Frequency | Concentration Range (if available) |

| Sydenham River, Ontario, Canada | Surface Water | Atrazine + DEA | 89–100% (average 94%) iarc.fr | 1.3–5.1 µg/L (annual mean ± SD) iarc.fr |

| Dresden, Ontario, Canada | Drinking Water | Atrazine + DEA | 63–100% (average 89%) iarc.fr | 1.1–8.3 µg/L (annual mean ± SD) iarc.fr |

| Minnesota River, United States | Surface Water | This compound | 90% iarc.fr | > 300 ng/L (maximum in 1990) iarc.fr |

| Arno River, Italy | Surface Water | Atrazine | 4–67% iarc.fr | < 0.01–0.16 µg/L (median) iarc.fr |

| Ebro River, Spain | Surface/Groundwater | This compound | Detected throughout the year in delta waters iarc.fr | Not specified |

| Midwestern United States | Groundwater | This compound | Frequently detected beyondpesticides.org | Generally < 0.12 parts per billion beyondpesticides.org |

| Primavera do Leste, Brazil | Surface/Groundwater | This compound | Frequent detection, especially in December oup.com | 0.14–1.7 µg/L (maximum mean for pesticides) oup.com |

Enzymatic Dealkylation Pathways

This compound itself is a product of the enzymatic N-dealkylation of atrazine nih.govcdc.gov. Further microbial degradation of this compound often involves additional dealkylation steps or other enzymatic transformations. While the initial dealkylation of atrazine can be catalyzed by cytochrome P450 enzymes in some organisms, bacterial degradation pathways often involve different enzyme systems cdc.govjabonline.in. For instance, some bacteria utilize atrazine monooxygenase activity to degrade atrazine into deisopropylatrazine and this compound jabonline.in. Subsequent degradation of this compound can lead to the formation of metabolites like didealkylatrazine (diaminochlorotriazine) nih.govcdc.gov. The enzymatic removal of alkyl groups is a key step in the microbial detoxification of triazine herbicides.

Role of Bacterial Strains (e.g., Pseudomonas sp., Enterobacter cloacae) in this compound Degradation

Various bacterial strains have been identified that play a significant role in the degradation of atrazine and its metabolites, including this compound. Pseudomonas sp. strains, such as Pseudomonas sp. strain ADP, are known for their ability to mineralize atrazine, often through a pathway initiated by dechlorination to hydroxyatrazine, followed by further enzymatic steps nih.govoup.com. However, some Pseudomonas strains can also carry out N-dealkylation, producing this compound and deisopropylatrazine nih.govnih.govacs.org.

Enterobacter cloacae is another bacterial species that has demonstrated the ability to degrade atrazine and its dealkylated metabolites. Enterobacter cloacae strain JS08.Deg01, for example, has been shown to generate this compound and deisopropylatrazine through N-dealkylation in the upper degradation pathway nih.gov. This strain can subsequently incorporate cyanuric acid, a downstream metabolite, into its biomass nih.gov. Studies have shown that Enterobacter cloacae strains isolated from sugarcane-cultivated soils can contribute to the degradation of atrazine via intermediates like this compound and deisopropylatrazine researchgate.netmksu.ac.ke.

Research findings highlight the varying efficiencies of different bacterial isolates in degrading atrazine and its metabolites. For instance, in one study, Enterobacter cloacae strain JS08.Deg01 achieved a higher atrazine degradation efficiency (97%) compared to other isolates (92% and 94%) over 6 days of incubation nih.gov.

| Bacterial Strain | Parent Compound Degraded | Metabolites Produced (Initial) | Degradation Efficiency (%) | Incubation Time |

| Enterobacter cloacae JS08.Deg01 | Atrazine | This compound, Deisopropylatrazine | 97 | 6 days |

| Pseudomonas sp. strain ADP | Atrazine | Hydroxyatrazine (primarily), DEA, DIA | >50 (mineralization) | 14 days |

| Rhodococcus strain TE1 | Atrazine | This compound, Deisopropylatrazine | Not specified | Aerobic conditions |

| Enterobacter sp. ISL 14 | Atrazine | This compound, Deisopropylatrazine | 53-83 | Liquid culture |

| Burkholderia cepacia ISL 8/15 | Atrazine | This compound, Deisopropylatrazine | 53-83 | Liquid culture |

Fungal Degradation Processes

Fungi also contribute to the biodegradation of atrazine and its metabolites, often employing oxidative-hydrolytic mechanisms nih.gov. Fungal degradation typically begins with the sequential removal of aromatic ring substituents, with dealkylation as a primary step nih.gov. This process can lead to the formation of metabolites such as this compound, deisopropylatrazine, and didealkylatrazine, which still contain the triazine ring nih.gov.

Studies have investigated the ability of specific fungal strains to degrade this compound. For example, Pleurotus ostreatus INCQS 40310 has been shown to degrade this compound nih.gov. This suggests that fungi play a role in the further transformation of this compound in the environment.

Influence of Environmental Factors on Microbial Activity (e.g., pH, oxygen availability)

Environmental factors significantly influence the rate and extent of microbial degradation of this compound. pH is a crucial factor, as different microorganisms have optimal pH ranges for their metabolic activities. For instance, the optimum pH for atrazine degradation by Enterobacter cloacae strain JS08.Deg01 was found to be 7.0 nih.gov.

Oxygen availability also plays a role. While aerobic conditions generally favor the complete mineralization of atrazine and its metabolites, some studies have shown that degradation can occur under low-oxygen or denitrifying conditions cdc.govoup.comusda.gov. However, the persistence of this compound and deisopropylatrazine has been observed in groundwater under low-oxygen conditions, suggesting that degradation may be slower or less complete in such environments usda.gov. High concentrations of inorganic nitrogen, such as nitrate, can also inhibit atrazine mineralization by some bacterial strains, which could indirectly affect the degradation of this compound oup.com.

Abiotic Degradation Processes

In addition to microbial activity, abiotic processes can contribute to the degradation of this compound in the environment. These processes include hydrolysis and photolysis.

Hydrolysis

Hydrolysis involves the reaction of this compound with water, leading to the cleavage of chemical bonds. For atrazine, hydrolysis typically results in the replacement of the chlorine atom with a hydroxyl group, forming hydroxyatrazine cdc.govoieau.fr. While atrazine hydrolysis is generally slow in typical groundwater, it can be accelerated by factors such as the presence of dissolved organic matter or extremely acidic conditions cdc.gov. This compound, being a metabolite of atrazine, may also undergo hydrolysis, potentially forming deethylhydroxyatrazine oup.comscience.gov. However, hydroxyatrazine and its dealkylated forms like deethylhydroxyatrazine are generally less mobile and tend to remain bound to the soil matrix iastate.eduoieau.fr.

Photolysis

Photolysis is the degradation of a compound by light. While direct photolytic degradation of atrazine in natural systems has not always been detected, it is expected to undergo oxidation in the atmosphere in the presence of hydroxyl radicals cdc.gov. The photolysis of this compound can occur, contributing to its dissipation, particularly in surface waters exposed to sunlight uni.lu. However, the extent and significance of this compound photolysis in various environmental compartments can vary depending on factors such as water clarity, depth, and the presence of photosensitizers.

Sorption and Desorption Dynamics in Soils and Sediments

The interaction of this compound with soils and sediments significantly influences its mobility and potential for leaching into groundwater and runoff into surface waters. Studies have shown that this compound generally exhibits a lower affinity for adsorption onto soil and sediment particles compared to its parent compound, atrazine. usgs.govacs.org This weaker interaction facilitates its movement through the soil profile.

Research using low organic carbon geologic materials, such as glacial outwash sand, till, and stream sediments, found that the adsorption of both atrazine and this compound conformed to linear isotherms. usgs.gov However, this compound had a lower affinity for these adsorbents, with the mean ratio of Kd values of DEA to those of atrazine being 0.37 ± 0.20. usgs.gov Unlike atrazine, this compound adsorption did not correlate with organic carbon, surface area, clay content, or the pH of the suspensions and tended to be reversible. usgs.gov

The presence of humic acid can significantly increase the adsorption of this compound, although its adsorption affinity remains lower than that of hydroxyatrazine and atrazine in clay-rich soil samples. acs.org In a study using a clay-rich soil, the adsorption affinity order was observed as hydroxyatrazine > atrazine > deisopropylatrazine > this compound. acs.org Desorption followed a different order: this compound > deisopropylatrazine ~ atrazine > hydroxyatrazine. acs.org This indicates that this compound is more readily desorbed than the other metabolites and atrazine.

The sorption isotherms for this compound on various soils have been described by the Freundlich equation. core.ac.uk The desorption process is a key factor influencing the persistence and leaching potential of this compound in soils. core.ac.uk

Formation of Further Degradation Products (e.g., Diaminochlorotriazine, Hydroxyatrazine)

This compound itself can undergo further degradation in the environment, leading to the formation of subsequent transformation products. Two notable degradation products are diaminochlorotriazine (DACT) and hydroxyatrazine (HA). nih.govusgs.govfrontiersin.org

The metabolism of this compound can be inferred from the metabolic pathways of atrazine. nih.gov this compound is expected to be further dealkylated to diaminochlorotriazine or conjugated with glutathione. nih.gov Diaminochlorotriazine is a major urinary metabolite of atrazine. nih.gov

The formation of hydroxyatrazine can occur through both biotic and abiotic processes. usda.gov While hydroxyatrazine is generally not considered a biological degradation product of atrazine in all contexts, some studies have reported its formation by atrazine-mineralizing bacterial strains. rsc.org this compound formation from atrazine can also be both biotic and abiotic. usda.gov

In the environment, a range of metabolites including this compound (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DDA, also known as diaminochlorotriazine) are formed from the biotic and abiotic degradation of atrazine. researchgate.net These processes can ultimately lead to the formation of final products such as cyanuric acid, ammelide, CO2, and NH3. researchgate.net

Studies monitoring atrazine and its degradation products in the soil and vadose zone have identified this compound as a major degradation product in soil water. usgs.gov In one field study, this compound was found to enter the underlying aquifer at a concentration (5.0 µg/L) greater than that of atrazine. usgs.gov Deisopropylatrazine was also detected but in minor concentrations relative to atrazine and this compound. usgs.gov This suggests that the degradation of atrazine to this compound is a significant process occurring in the vadose zone. researchgate.net

Mineral surfaces can also play a role in the abiotic degradation of atrazine, leading to the formation of this compound and hydroxyatrazine. For example, birnessite and goethite have shown the ability to degrade atrazine, forming hydroxyatrazine as a major product and this compound as a minor product. core.ac.uk

Modeling and Prediction of this compound Transport

Modeling plays a crucial role in understanding and predicting the transport and fate of this compound in various environmental compartments. Different types of models are employed to simulate its movement through the vadose zone, groundwater, and surface water.

Hydrological and Geochemical Models for Vadose Zone and Groundwater Transport

Hydrological and geochemical models are used to simulate the complex processes that govern the transport of this compound through the unsaturated (vadose) zone and into groundwater. These models account for factors such as water flow, dispersion, adsorption, and degradation. frontiersin.orgusgs.gov

Complex models, such as HYDRUS2D and RZWQM, use Richards' equation to simulate water flux and can evaluate physical and chemical processes affecting contaminant transport and fate at monitoring sites. usgs.gov These models can simulate the formation, transport, and fate of degradates, including this compound. usgs.gov Simple models, like CALF, use a "tipping-bucket" algorithm for water flux and require fewer input data. usgs.gov In one evaluation, CALF predicted the highest values of atrazine and this compound at a measurement depth of 1.5 meters. usgs.govusgs.gov

Regression models have also been developed to estimate the summed concentration of atrazine and this compound in shallow groundwater in agricultural areas. nih.govresearchgate.net These models incorporate variables representing atrazine source and transport and fate processes in the subsurface. nih.gov Model results suggest that the variability in atrazine residue concentrations in groundwater is more strongly influenced by the history of atrazine use in relation to groundwater age than by processes controlling dispersion, adsorption, or degradation in the saturated zone. nih.gov

Modeling efforts have also focused on understanding the transport of atrazine and its metabolites through soil-epikarst systems. mendeley.com Data from such studies support the hypothesis that a combination of sorption and degradation in the soil column above the epikarst controls the transport of atrazine and its metabolites, resulting in delayed transport and prolonged movement of weakly sorbed metabolites like this compound to the aquifer. mendeley.com

Retardation time in the unsaturated zone, which includes both hydrological transport and geochemical retardation times, can be estimated using long-term groundwater solute chemistry and herbicide sales data. acs.org This is crucial for assessing the lag time between pesticide regulations and changes in groundwater concentrations. acs.org

Predictive Models for this compound Concentration Trends in Surface Waters

Predictive models are also utilized to understand and forecast the concentration trends of this compound in surface waters. These models often consider factors beyond just pesticide use, incorporating hydrological and management variables. nih.govresearchgate.net

Structural equation models have been used to analyze causal factors for trends in pesticide concentrations in U.S. streams, including this compound. nih.govresearchgate.net These models can explain a significant portion of the variability in this compound trends across the conterminous United States. nih.govresearchgate.net Factors such as concomitant trends in corn cultivation and a latent variable representing moisture supply and management (incorporating drought index, tile drainage, and base-flow contribution) are included in these models. nih.gov The models highlight potential future water quality challenges, particularly in tile-drained areas experiencing increasing fall precipitation and heavy rainfall. nih.govresearchgate.net

The ratio of this compound to atrazine (DAR) has been proposed as an indicator for the onset of spring herbicide runoff into surface water. usgs.gov The DAR typically decreases significantly after herbicide application and the first major runoff event, then gradually increases. usgs.gov This ratio can be a useful temporal indicator of water movement into surface water bodies. usgs.gov

Data on the occurrence and trends of this compound in groundwater over decadal scales also contribute to predictive capabilities. For instance, national assessments have shown statistically significant changes in this compound concentrations in different categories of well networks, with increases observed in urban networks and major aquifers between the periods of 1993-2001 and 2002-2011. usgs.gov

Human Health Risk Assessment of Deethylatrazine

Exposure Pathways and Quantification

Human exposure to deethylatrazine can occur through various pathways, primarily linked to its presence as a degradation product of atrazine and other triazines in the environment.

Drinking Water Contamination and Dietary Exposure

This compound is frequently detected in surface and groundwater, particularly in areas where atrazine has been used. iarc.frcdc.govnih.gov Studies involving exposure to atrazine or triazines through drinking water likely include exposure to this compound. cdc.gov For instance, analyses of frequently occurring mixtures in rural domestic and public water-supply wells have shown that this compound is a common component alongside atrazine, simazine, and nitrate. nih.govcdc.gov

Monitoring efforts in various regions have quantified the presence of this compound in water sources. In a survey of groundwater in Iowa in 1995, this compound was detected in 35% of samples, with a maximum concentration of 0.59 µg/L. iarc.fr Similarly, monitoring of the Minnesota River in the United States detected this compound in 90% of samples, with maximum concentrations exceeding 300 ng/L in 1990 and 130 ng/L in 1991. iarc.fr The highest level of atrazine plus this compound found in Dresden municipal drinking water in 1987 was 210 µg/L. iarc.fr

Data from a study in Northern Greece aquifers, where this compound was monitored alongside other herbicides and metabolites, showed a mean concentration of 0.14 μg/L. mdpi.com

While drinking water is a primary route, dietary exposure can also occur. Although residues of atrazine were not found in Canadian national surveillance studies of food samples from 1984 to 1989 or in U.S. surveys from 1981 to 1986, a "worst case" estimate of intake from food for atrazine (which would include its metabolites like this compound) was estimated based on theoretical maximum dietary intake. canada.ca

Occupational and Residential Exposure

Occupational exposure to this compound can occur, particularly for individuals involved in agricultural activities where atrazine is manufactured, formulated, or applied. Since this compound is a degradate of atrazine, occupational exposure may occur through dermal contact with media previously treated with atrazine. iarc.frnih.govnih.gov

Residential exposure is also possible. The general population may be exposed to low levels of this compound dermally by contact with materials and media, including rainfall, contaminated with the compound. nih.gov Inhalation of ambient air, particularly in areas with frequent atrazine use, is another potential exposure route for the general population. nih.govnih.gov

Toxicological Equivalence and Common Mechanism Grouping

The toxicological assessment of this compound is closely linked to that of its parent compound, atrazine, due to similarities in their structure and mechanism of action.

Classification as a Common Mechanism Group with Atrazine and Other Chlorinated Triazines

Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have classified atrazine, this compound, and other chlorinated triazines as a Common Mechanism Group for cumulative risk assessment. cdc.govnih.govcdc.govepa.gov This classification is based on their shared ability to suppress the luteinizing hormone (LH) ovulatory surge, leading to effects on reproductive function and development. cdc.govnih.govcdc.gov Other compounds included in this group are diaminochlorotriazine, deisopropylatrazine, simazine, and propazine. nih.govcdc.gov

This grouping implies that these compounds are considered to have equivalent toxicity to atrazine, particularly concerning reproductive effects. nih.govcdc.gov

Inferred Toxicokinetics and Metabolism from Atrazine

Specific studies on the toxicokinetics of this compound in humans appear to be limited. nih.govcdc.gov Therefore, its metabolism and toxicokinetic behavior are largely inferred from studies on atrazine. nih.govcdc.govcdc.gov

Atrazine is rapidly absorbed from the gastrointestinal tract in experimental animals. nih.govcdc.gov It undergoes metabolism primarily through successive N-dealkylation, which produces this compound and deisopropylatrazine, and didealkylatrazine (diaminochlorotriazine), which is a major urinary metabolite. nih.govcdc.gov Glutathione conjugation of atrazine and its metabolites also occurs, followed by conversion to mercapturic acid derivatives. nih.govcdc.gov The dealkylation process is carried out by microsomal cytochrome P450 enzymes, with CYP1A2 identified as a primary isozyme involved in human liver microsomes. nih.govcdc.gov

Based on this, this compound is expected to be further metabolized, primarily through conjugation with glutathione or further dealkylation to diaminochlorotriazine, followed by glutathione conjugation. nih.govcdc.govcdc.gov

Endpoints of Concern and Associated Health Effects

Based on toxicological studies, particularly those on atrazine and the common mechanism grouping, the primary endpoints of concern for this compound relate to reproductive and developmental effects. nih.govcdc.gov

The critical effect identified for the triazine common mechanism group, including this compound, is the suppression of the pituitary LH surge, which impacts reproductive function and reproductive development. cdc.govnih.govcdc.gov Studies in experimental animals have shown that this compound generally produces similar effects to atrazine. cdc.gov Diaminochlorotriazine, a metabolite of both atrazine and this compound, has also been shown to cause similar reproductive function and developmental effects, as well as carcinogenic effects (mammary gland tumors in female Sprague-Dawley rats) as atrazine. cdc.gov This supports the assumption that this compound would also exhibit such effects. cdc.gov

Developmental effects observed in animal studies with atrazine, which are considered relevant to this compound due to the common mechanism, include impaired development of the reproductive system, postimplantation losses, decreased fetal body weight, incomplete ossification, and neurodevelopmental effects. nih.gov

While none of the components in the mixture of atrazine, this compound, simazine, diazinon, and nitrate have been classified as carcinogens, there is a concern regarding the potential carcinogenicity of N-nitrosoatrazine and N-nitrososimazine, which can form from the reaction of atrazine and simazine with nitrite. nih.govcdc.gov Structure-activity considerations raise this concern, although further research is needed to resolve the issue of cancer risk in humans from these combinations. cdc.gov The EPA Office of Pesticide Programs has classified atrazine and its chlorinated metabolites, including this compound, as not likely to be carcinogenic to humans. nih.govcdc.gov

A quantitative assessment ranking human health risks from pesticides in Irish groundwater using a Monte-Carlo risk-based approach included this compound. tandfonline.com The assessment considered the leached quantity, exposure estimate, and the No Observed Adverse Effect Level (NOAEL) as a toxicity ranking endpoint. tandfonline.com this compound was ranked third in terms of decreasing human health risk among the evaluated substances, with a risk ratio value of 5.8 × 10−6. tandfonline.com

Data from a human health risk assessment in Northern Greece based on drinking water consumption showed that while hazard quotients for individual pesticides did not exceed 1, the estimated non-carcinogenic risk for children was higher than for adults. mdpi.com

Interactive Data Table: Risk Ratio of this compound in Irish Groundwater

| Compound | Risk Ratio (R) |

| MCPA | 1.1 × 10−5 |

| Desethyl-terbuthylazine | 9.5 × 10−6 |

| This compound | 5.8 × 10−6 |

Source: Adapted from Search Result tandfonline.com

Reproductive and Developmental Effects

Studies in animals have indicated that this compound generally produces effects similar to those of atrazine nih.govcdc.gov. Atrazine and its chlorinated metabolites, including this compound, are considered to have equivalent toxicity in this regard nih.govcdc.gov. The primary target of atrazine in some animal species is the female reproductive system cdc.gov.

Research on atrazine has shown it can cause neuroendocrine, reproductive, and reproductive developmental effects in experimental animals nih.gov. These effects include disruptions in estrus cyclicity and alterations in plasma hormone levels in rats and pigs, mediated by changes in the hypothalamic-pituitary-ovary axis nih.gov. In Sprague-Dawley rats, atrazine has been observed to accelerate reproductive senescence nih.gov.

Developmental effects have been noted in rats and rabbits exposed orally to atrazine during various periods, including pregestation, gestation, and lactation, as well as peripubertally nih.govcdc.gov. Observed effects encompassed impaired development of the reproductive system, postimplantation losses, reduced fetal body weight, incomplete ossification, and neurodevelopmental effects nih.govcdc.gov.

Diaminochlorotriazine (DACT), a metabolite of both atrazine and this compound, has also been studied and found to cause similar reproductive function and reproductive developmental effects as atrazine nih.govcdc.gov. Given this, it is considered reasonable to assume that this compound would also exhibit similar effects nih.govcdc.gov.

Potential Carcinogenic Concerns (inferred from Atrazine studies)

While this compound itself has not been classified as a carcinogen, potential carcinogenic concerns are often inferred from studies on its parent compound, atrazine, and related triazines cdc.govcdc.gov.

The International Agency for Research on Cancer (IARC) classified atrazine as not classifiable as to its carcinogenicity to humans (Group 3), based on inadequate evidence in humans and sufficient evidence in experimental animals nih.gov. The U.S. Environmental Protection Agency (EPA) Office of Pesticide Programs classified atrazine and its chlorinated metabolites, including this compound, as not likely to be carcinogenic to humans nih.gov.

Studies in Sprague-Dawley female rats have shown that atrazine and diaminochlorotriazine can cause mammary gland tumors nih.govcdc.gov. However, this carcinogenic effect observed in rats is generally not considered relevant to humans cdc.gov.

Structure-activity considerations raise a concern for potential carcinogenicity from the formation of N-nitrosamines, which can occur when atrazine and simazine react with nitrite cdc.govcdc.gov. The issue of potential cancer risk in humans from combinations of atrazine/nitrate and simazine/nitrate remains unresolved, and further research is needed cdc.govcdc.gov.

Risk Characterization and Management Strategies

Risk characterization and the development of management strategies for this compound often involve considering it within the context of cumulative exposure to related triazines due to their shared mechanism of toxicity nih.govcdc.govcdc.govepa.gov.

Reference Doses and Population Adjusted Doses

Reference Doses (RfDs) and Population Adjusted Doses (PADs) for atrazine and its chlorinated metabolites, including this compound, have been established based on toxicological data nih.govcdc.gov. These values are derived considering the equivalent toxicity of these compounds nih.govcdc.gov.

The EPA applied a Food Quality Protection Act (FQPA) default safety factor to protect sensitive populations, including infants and children, when assessing dietary exposures nih.govcdc.gov. This resulted in specific PAD values for acute and chronic dietary exposures nih.govcdc.gov.

Based on reproductive effects (delayed onset of estrus) in pigs, an intermediate oral Minimal Risk Level (MRL) for atrazine has been derived cdc.gov. The RfD and PAD values for atrazine and its chlorinated metabolites are considered protective of the fetal effects observed in developmental studies epa.gov.

Below is a table summarizing relevant dose values for atrazine and its chlorinated metabolites, including this compound:

| Dose Type | Value (mg/kg/day) | Basis | Source |

| Acute PAD | 0.01 | Dietary exposure, includes FQPA safety factor | EPA (2002b) nih.govcdc.gov |

| Chronic PAD | 0.0018 | Dietary exposure, includes FQPA safety factor | EPA (2002b) nih.govcdc.gov |

| Intermediate Oral MRL (Atrazine) | 0.003 | Reproductive effects (delayed estrus) in pigs | ATSDR (2003) cdc.gov |

| Acute RfD (Atrazine/DACT) | Based on NOAEL of 10 mg/kg | Protective of fetal effects in rabbit developmental study | HIARC epa.gov |

Note: These values are for atrazine and its chlorinated metabolites, considered to have equivalent toxicity.

Cumulative Risk Assessment with Related Triazines

This compound is often included in cumulative risk assessments with other related triazine pesticides due to their common mechanism of toxicity, specifically their ability to suppress the pituitary luteinizing hormone (LH) surge, which affects reproductive function and development nih.govcdc.govcdc.govepa.gov.

The EPA has identified a Common Mechanism Group (CMG) that includes atrazine, simazine, propazine, and their metabolites desethyl-s-atrazine (this compound), desisopropyl-s-atrazine, and diaminochlorotriazine epa.gov. These compounds were grouped based on their shared ability to cause neuroendocrine and endocrine-related developmental, reproductive, and carcinogenic effects epa.gov.

Cumulative risk assessments evaluate the combined risk from simultaneous exposure to multiple chemicals that act through the same mechanism cdc.govepa.gov. For the triazine CMG, the cumulative risk assessment focuses on the shared effect on reproductive function and development nih.govcdc.govcdc.govepa.gov.

Monitoring data of combined triazine residues, including this compound, in environmental sources like drinking water are used in cumulative risk assessments iarc.frepa.gov. While cumulative exposures to triazine residues in some scenarios have been assessed and deemed not of concern, cumulative risk assessment remains a relevant approach for evaluating the potential health impacts of exposure to mixtures containing this compound and other related triazines epa.govapvma.gov.au.

Analytical Methodologies for Deethylatrazine Detection and Quantification

Sample Preparation Techniques

Sample preparation is a critical initial step in the analytical workflow for deethylatrazine, aiming to extract the analyte from the matrix and remove interfering substances that could affect chromatographic separation and detection.

Solid-Phase Extraction (SPE) and its Advancements

Solid-phase extraction (SPE) is a widely used technique for the extraction, clean-up, and pre-concentration of this compound from various sample matrices, particularly water. researchgate.nettandfonline.comresearchgate.net This method involves passing the sample through a solid sorbent material that retains the analyte while the matrix components pass through. This compound is then eluted from the sorbent using a suitable solvent.

Advancements in SPE have focused on developing new and improved sorbent materials to enhance selectivity and recovery for this compound and its related compounds. Different solid substrates have been compared for the SPE of this compound, including C18, cyano, styrene-divinylbenzene, phenyl, and graphitic carbon. nih.gov Studies have shown that while C18 cartridges can be effective, the recovery of this compound can sometimes be lower compared to other triazines. nih.gov Coupling a non-porous graphitic carbon phase to a C18 phase has been shown to increase the recovery of this compound in drinking water analysis. nih.gov

Other advancements include the use of graphitized carbon black (Carbograph 4) for SPE of this compound and other atrazine degradation products in environmental waters, demonstrating recoveries better than 80% from river water samples. acs.org Molecularly-imprinted polymers (MIPs) and nanostructured materials are also being explored as advanced sorbents for SPE, offering potential for improved selectivity and efficiency. tandfonline.comresearchgate.net Automated sample preparation methods hyphenated with analytical techniques, often utilizing SPE, have also been developed for the determination of this compound. uib.es

Research findings on SPE recovery for this compound demonstrate variability depending on the sorbent and matrix. For instance, one study reported a recovery of 46±7% for this compound using a C18 phase in drinking water, which increased to 94±17% when coupled with non-porous graphitic carbon. nih.gov Another study using a C18 cartridge for pre-concentration of this compound from water samples reported extraction recoveries better than 83%. tandfonline.comingentaconnect.com

Other Extraction and Clean-up Methods

Besides SPE, other extraction and clean-up methods have been applied to this compound analysis. Liquid-liquid extraction is a traditional method that has been used, sometimes in combination with SPE for additional cleanup. researchgate.netpsu.edu Sonication with methanol has been employed for the extraction of this compound from sediment samples, yielding quantitative recoveries. tandfonline.comingentaconnect.com Dispersive liquid-liquid microextraction (DLLME) is another technique that has been explored for the extraction of this compound from water samples, offering a fast, simple, and economical approach. rsc.org

For soil samples, extraction procedures often involve shaking the sample with solvents like methanol and water or acetonitrile and water. scielo.br Studies have compared shaking and ultrasound extraction methods for this compound in agricultural soil, with factorial design used to optimize the extraction procedure. scielo.brresearchgate.net Mixed-mode extraction methods have also been used for soil samples. usda.gov

Chromatographic Techniques

Chromatographic techniques are essential for separating this compound from other compounds present in the sample extract before detection and quantification. Various chromatographic methods, often coupled with mass spectrometry, are utilized.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and sensitive technique for the analysis of this compound, particularly in environmental water samples. nih.govcapes.gov.br GC-MS allows for the separation of this compound based on its volatility and interaction with the stationary phase, followed by its detection and identification based on its mass spectrum. Selected ion monitoring (SIM) mode in GC-MS is often employed to enhance sensitivity and selectivity for this compound. nih.govresearchgate.netnih.gov

Studies have demonstrated the effectiveness of GC-MS for this compound analysis at trace levels. For example, a method using GC/ion trap mass spectrometry achieved method detection limits of 0.75 ng/L for this compound in water and 0.13 ng/g in sediment. tandfonline.comingentaconnect.com Another GC/ion trap mass spectrometry method reported a method detection limit of 38 parts-per-trillion (ppt) for this compound in water. nih.gov GC-MS/MS (tandem mass spectrometry) provides even greater selectivity and lower detection limits by selecting specific fragment ions for detection. researchgate.net An improved GC-MS/MS method for this compound in forage plants achieved an estimated limit of detection (LOD) of 1.3 microgram/kg. researchgate.net Isotope dilution GC/MS, using isotopically labeled internal standards, is also applied for the quantitative analysis of this compound, accounting for variations in extraction efficiency. usda.gov

Data from GC-MS studies showcase the sensitivity and precision achievable. For instance, a method using GC/ion trap MS/MS with isotope dilution reported relative standard deviations in the range of 3.2–16.1% for this compound in water and sediment. tandfonline.comingentaconnect.com Mean recoveries for this compound in water using SPE and GC/MSD have been reported around 96%. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another significant chromatographic technique used for the determination of this compound, particularly when coupled with sensitive detectors like UV or mass spectrometry. capes.gov.brresearchgate.netnih.gov HPLC is suitable for analyzing compounds like this compound, which may be more polar or less volatile than those typically analyzed by GC without derivatization. scielo.br

Reversed-phase HPLC is commonly employed, using C18 columns and mobile phases consisting of mixtures of water and organic solvents like methanol or acetonitrile. scielo.brresearchgate.netd-nb.info Detection is often performed using UV detectors at specific wavelengths, such as 220 nm. scielo.br HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) offers enhanced sensitivity and specificity. researchgate.net

HPLC methods have been developed and validated for this compound in various matrices, including soil and water. researchgate.netnih.govcapes.gov.br Studies have reported using acetonitrile:water mobile phases for the determination of this compound in soil extracts, achieving relatively short chromatographic run times. scielo.br Comparison studies between HPLC-UV and other techniques like capillary electrophoresis have shown comparable results for this compound analysis in water samples. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents an advancement in liquid chromatography, utilizing smaller particle size columns and higher pressures to achieve improved separation efficiency, speed, and sensitivity compared to conventional HPLC. researchgate.netresearchgate.netual.es UPLC-MS/MS is a powerful technique for the trace analysis of this compound and other pesticides in environmental samples. researchgate.netual.esslideshare.net

Coupling UPLC with tandem mass spectrometry (MS/MS), particularly using electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM), provides high sensitivity and selectivity for this compound quantification. researchgate.netmdpi.com This allows for the accurate determination of this compound at very low concentrations.

UPLC-MS/MS methods for this compound in matrices like soil and water have been developed and validated. researchgate.netslideshare.net Studies have reported low limits of detection for this compound using UPLC-MS, such as 0.06 μg kg‒1 in soil. slideshare.net For water samples, SPE followed by RP-UPLC-ESI+-MS/MS has been shown to achieve limits of quantification as low as 0.005 μg L-1 with short chromatographic analysis times. researchgate.net The enhanced efficiency of UPLC results in sharper peaks and faster analysis times, typically under 6 minutes. researchgate.netual.es

Data from UPLC-MS/MS analyses highlight its performance characteristics. For instance, a method for priority pesticides, including this compound, in water using SPE and UPLC-MS/MS showed average recovery values ranging from 80% to 101% at 0.01 ppb spike level and 92% to 119% at 0.1 ppb spike level, with standard deviations between 1.7% and 4.7%. researchgate.net

Developments in Detection Limits and Sensitivity

Significant progress has been made in lowering the detection limits and improving the sensitivity of analytical methods for this compound, allowing for the detection of trace levels in various environmental matrices.

One method utilizing gas chromatography/ion trap mass spectrometry (GC/ion trap MS) coupled with isotope dilution achieved method detection limits of 0.75 ng/L for this compound in water and 0.13 ng/g in sediment. This method involved solid-phase extraction (SPE) for water samples using a C18 cartridge and sonication with methanol for sediment samples. Extraction recoveries were reported to be better than 83%. ingentaconnect.comtandfonline.comresearchgate.net

Another study focusing on water matrices developed a dispersive liquid-liquid microextraction (DLLME) coupled with GC/MS. This method reported a limit of detection (LOD) of 0.250 µg/L and a limit of quantification (LOQ) of 0.500 µg/L for DEA in surface water. rsc.org

For ultra-trace level determination of polar pesticides, including this compound, in surface and estuarine water, a method combining solid-phase extraction with column liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) was developed. Detection limits for triazines like this compound ranged from 0.2 to 2 ng/L using this approach. nih.gov

In agricultural soil analysis, an extraction method followed by high-performance liquid chromatography (HPLC) showed approximate detection limits of 0.5 mg/L for DEA and limits of quantification of 1.6 mg/L. scielo.br

These examples highlight the evolution of analytical techniques towards achieving lower detection limits and improved sensitivity for this compound across different environmental compartments.

Here is a summary of detection and quantification limits from selected studies:

| Matrix | Analytical Method | Sample Preparation | Detection Limit | Quantification Limit | Reference |

| Water | GC/ion trap MS | SPE (C18 cartridge) | 0.75 ng/L | Not specified | ingentaconnect.comtandfonline.comresearchgate.net |

| Sediment | GC/ion trap MS | Sonication (methanol) | 0.13 ng/g | Not specified | ingentaconnect.comtandfonline.comresearchgate.net |

| Water | DLLME-GC/MS | DLLME | 0.250 µg/L | 0.500 µg/L | rsc.org |

| Water | LC-ESI-MS-MS | SPE | 0.2 - 2 ng/L | Not specified | nih.gov |

| Soil | HPLC | Extraction (shaking) | ~0.5 mg/L | ~1.6 mg/L | scielo.br |

Challenges in Environmental Monitoring and Analysis

Monitoring and analyzing this compound in the environment present several challenges. One significant challenge is the potential for underestimation of the environmental impact of atrazine usage if its metabolites, including this compound, are not adequately monitored. Studies have shown that DEA can exceed the maximum contaminant level (MCL) for atrazine in surface runoff for extended periods after atrazine application. acs.org

Matrix effects can also pose challenges in the analysis of this compound. For instance, co-extracted humic material in water samples can cause signal suppression in ESI-MS-MS detection, and the degree of suppression can depend on sample pH and the nature of the water source (surface or estuarine). nih.gov While some methods report negligible matrix effects researchgate.net, others indicate that the complexity of environmental matrices requires careful method development and validation.

Ensuring sufficient extraction recoveries from different matrices like water and sediment is another critical aspect. While some methods demonstrate good recoveries ingentaconnect.comtandfonline.comresearchgate.net, achieving consistently high recoveries across a wide range of environmental sample types and conditions can be challenging.

The lixiviation process of atrazine, DEA, and other metabolites highlights the importance of understanding their sorption behavior in soils, which is fundamental for predicting their release and potential groundwater contamination. This understanding is crucial for developing appropriate and validated extraction and quantification methods for soil samples. scielo.br

Furthermore, the presence of this compound, often at lower concentrations than the parent compound atrazine ingentaconnect.comtandfonline.com, necessitates highly sensitive analytical techniques to accurately quantify its levels in the environment.

Remediation and Management Strategies for Deethylatrazine Contamination

Bioremediation Approaches

Bioremediation utilizes biological agents, primarily microorganisms, to degrade or detoxify contaminants. For deethylatrazine, this often involves leveraging the metabolic capabilities of bacteria and fungi.

Bioaugmentation and Biostimulation

Bioaugmentation involves introducing specific microorganisms with known this compound-degrading capabilities to a contaminated site, while biostimulation focuses on enhancing the activity of indigenous microbial populations by modifying environmental conditions or adding nutrients. Research on atrazine degradation, which produces this compound as a metabolite, provides insights into the effectiveness of these approaches for this compound as well.

Studies have shown that bioaugmentation with specific bacterial strains, such as Pseudomonas sp. strain ADP or Arthrobacter aurescens, can lead to significant degradation and even mineralization of atrazine in contaminated soils. helsinki.fiacs.org This process often involves the dealkylation of atrazine, leading to the formation of metabolites like this compound, which can then be further degraded. researchgate.net Bioaugmentation has been found to be particularly effective in soils with low indigenous populations of atrazine degraders. helsinki.fi

Combined bioaugmentation and biostimulation strategies have also demonstrated effectiveness in cleaning up soils contaminated with high concentrations of atrazine. researchgate.net For instance, a study using Pseudomonas sp. ADP combined with citrate or succinate in atrazine-contaminated soil achieved 80% atrazine removal after 13 days. researchgate.net Another study highlighted that bioaugmentation by atrazine-degrading bacterial strains or a consortium was the most efficient bioremediation treatment, achieving up to 90% atrazine degradation in agricultural soil in less than a week and 76% mineralization in boreal subsoil. helsinki.fi While these studies primarily focus on atrazine, the degradation pathways often involve this compound as an intermediate, suggesting the potential for these methods to also address this compound contamination.

Biostimulation alone, often through the addition of carbon sources, can also enhance the degradation of atrazine and its metabolites by indigenous microbes. helsinki.fi However, its effectiveness can be less pronounced compared to bioaugmentation, especially when complete mineralization is the goal. acs.org

Role of Mycorrhizal Fungi in Degradation

Mycorrhizal fungi, which form symbiotic associations with plant roots, have been investigated for their potential role in the degradation of herbicides like atrazine. These fungi can enhance soil microbial activity, which can contribute to the breakdown of contaminants. jabonline.inmdpi.com

Engineered Microbial Systems for Enhanced Degradation

Engineered microbial systems, such as chemostats and retentostats, provide controlled environments to study the biodegradation of pesticides and their metabolites at low concentrations. frontiersin.org These systems allow researchers to investigate factors that may limit degradation, such as diffusion-limited transport of the contaminant into microbial cells and the energetic constraints of microbial growth. frontiersin.org

While the provided information primarily discusses the use of these systems for studying atrazine and hydroxyatrazine degradation, the principles are applicable to understanding and potentially enhancing this compound degradation. By using engineered systems, researchers can gain insights into the metabolic pathways and limitations involved in this compound breakdown by specific microbial communities. Genetic engineering approaches can also be employed to enhance the capability of microorganisms for herbicide degradation, potentially leading to the development of microbial strains with improved this compound-degrading activity. jabonline.in

Physicochemical Treatment Technologies

Physicochemical methods involve the use of physical and chemical processes to remove or transform this compound in contaminated water and soil.

Adsorption on Various Sorbents (e.g., Activated Carbon, Biochar, Nanostructured Materials)

Adsorption is a widely used physicochemical process for removing contaminants from water, where this compound can be adsorbed onto the surface of various solid materials. Activated carbon, both powdered activated carbon (PAC) and activated carbon fibers (ACF), has been found to be effective in treating this compound in water. ascelibrary.orgresearchgate.netoieau.fruaeh.edu.mxindiaenvironmentportal.org.inmst.edu Studies have shown that this compound is readily treatable using PAC, although the adsorptive capacity for this compound may be less than that for atrazine. ascelibrary.orgmst.edu Adsorption isotherms, such as the Freundlich and Langmuir models, are used to describe the equilibrium adsorption behavior of this compound on activated carbon. ascelibrary.orgresearchgate.netmst.edu

Modified clay minerals, including montmorillonite and vermiculite, have also been investigated as adsorbents for this compound. Intercalation with Fe(III) polyhydroxy cations or modification with hexadecyltrimethylammonium (HDTMA) can enhance their adsorption capacity for triazine compounds. mdpi.comresearchgate.netnih.govscielo.br While modified montmorillonite has shown high removal efficiency for this compound, the interaction with modified vermiculite might be weaker, and desorption can occur. nih.govscielo.br

Biochar, a carbonaceous material produced from the pyrolysis of biomass, is another sorbent that has shown potential for pesticide adsorption in soil, including atrazine. osti.govacs.org Its properties can influence the adsorption behavior of contaminants.

Nanostructured materials, such as magnetic powdered activated carbon (MPAC), are being explored for their adsorption capabilities for various micropollutants, including this compound. mdpi.com These materials can offer advantages such as high surface area and ease of separation.

The adsorption capacity of different sorbents for this compound can vary depending on the material properties, this compound concentration, and water chemistry (e.g., pH, presence of other solutes).

Here is a table summarizing some findings on this compound adsorption:

| Adsorbent Type | Modification/Notes | Observation | Source(s) |

| Powdered Activated Carbon (PAC) | - | Readily treatable, but lower capacity than atrazine. | ascelibrary.orgmst.edu |

| Activated Carbon Fibers (ACF) | Broad pore size distribution | Effective adsorption; capacity influenced by solubility. | researchgate.net |

| Montmorillonite (Modified) | Intercalated with Fe(III) polyhydroxy cations | Powerful sorbent, almost quantitative removal. | researchgate.netnih.gov |

| Vermiculite (Modified) | Intercalated with Fe(III) polyhydroxy cations | Weak interaction compared to other triazines; significant enhancement over unmodified. | researchgate.netnih.gov |

| Organovermiculite | Modified with HDTMA | Increased sorption compared to K-saturated vermiculite. | mdpi.comscielo.br |

| Clay-Rich Soil | Untreated and treated with humic acid | Less adsorbed compared to atrazine and other metabolites; adsorption increased with humic acid. | acs.orgacs.org |

| Magnetic Powdered Activated Carbon (MPAC) | Produced via co-precipitation | Investigated for adsorption among other micropollutants. | mdpi.com |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are chemical treatment methods that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic contaminants in water. eolss.netmdpi.commdpi.commatec-conferences.org These radicals are potent oxidants capable of breaking down persistent organic molecules into less harmful substances or even mineralizing them to carbon dioxide, water, and inorganic ions. mdpi.commdpi.com

AOPs can be initiated by various methods, including the use of hydrogen peroxide (H₂O₂) in combination with ultraviolet (UV) light, ozonation (O₃), Fenton's reagent (Fe²⁺/H₂O₂), photocatalysis, and electrochemical methods. mdpi.commdpi.commatec-conferences.org

Research indicates that AOPs can be applied to the degradation of s-triazine herbicides and their metabolites, including this compound. The oxidation of atrazine's first degradation products, such as this compound and deisopropylatrazine, using UV radiation has been studied. eolss.net While detailed data on the specific efficiency and kinetics of various AOPs for this compound degradation were not extensively provided in the search results, the general principle of AOPs effectively degrading persistent organic pollutants suggests their potential for this compound remediation in water treatment. eolss.netmdpi.com

The effectiveness of AOPs can be influenced by factors such as the type and concentration of the oxidant, UV dose (if used), pH, and the presence of other substances in the water matrix that may scavenge radicals or compete for reaction sites.

Sustainable Management Practices in Agriculture